molecular formula C8H16N2O6 B12656469 Bis(2-hydroxy-1-methylethyl) bicarbamate CAS No. 94166-80-0

Bis(2-hydroxy-1-methylethyl) bicarbamate

Cat. No.: B12656469
CAS No.: 94166-80-0
M. Wt: 236.22 g/mol
InChI Key: QFMXOBBATQPLJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2-hydroxy-1-methylethyl) bicarbamate: is a chemical compound with the molecular formula C8H16N2O6. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-hydroxy-1-methylethyl) bicarbamate typically involves the reaction of 2-hydroxy-1-methylethyl alcohol with bicarbamate precursors under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Bis(2-hydroxy-1-methylethyl) bicarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include oxidized, reduced, or substituted derivatives of the original compound .

Scientific Research Applications

Bis(2-hydroxy-1-methylethyl) bicarbamate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of bis(2-hydroxy-1-methylethyl) bicarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact pathways and targets involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to bis(2-hydroxy-1-methylethyl) bicarbamate include:

Uniqueness

This compound is unique due to its specific structure and properties, which differentiate it from other similar compounds.

Properties

CAS No.

94166-80-0

Molecular Formula

C8H16N2O6

Molecular Weight

236.22 g/mol

IUPAC Name

1-hydroxypropan-2-yl N-(1-hydroxypropan-2-yloxycarbonylamino)carbamate

InChI

InChI=1S/C8H16N2O6/c1-5(3-11)15-7(13)9-10-8(14)16-6(2)4-12/h5-6,11-12H,3-4H2,1-2H3,(H,9,13)(H,10,14)

InChI Key

QFMXOBBATQPLJH-UHFFFAOYSA-N

Canonical SMILES

CC(CO)OC(=O)NNC(=O)OC(C)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.